DIETHYL ETHYL(ISOAMYL)MALONATE chemical properties
DIETHYL ETHYL(ISOAMYL)MALONATE chemical properties
An In-depth Technical Guide to Diethyl Ethyl(isoamyl)malonate
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of Diethyl Ethyl(isoamyl)malonate, a key intermediate in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis, analytical characterization, and safe handling of this versatile compound.
Compound Identification and Core Properties
Diethyl ethyl(isoamyl)malonate, also known by its IUPAC name Diethyl 2-ethyl-2-(3-methylbutyl)propanedioate, is a disubstituted derivative of diethyl malonate.[1] Its identity is unequivocally established by its CAS Registry Number: 77-24-7 .[1][2]
The central feature of this molecule is the quaternary carbon, α to two carbonyl groups of the ethyl ester functionalities. This structure dictates its reactivity and utility as a building block in more complex molecular architectures.
Molecular and Physicochemical Data
A summary of the key quantitative properties of Diethyl Ethyl(isoamyl)malonate is presented below. These parameters are critical for experimental design, process scale-up, and safety assessments.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₂₆O₄ | [1][3][4] |
| Molecular Weight | 258.35 g/mol | [1][3][4] |
| Physical State | Liquid | [2][5] |
| Boiling Point | 267.6 °C at 760 mmHg | [5] |
| Density | 0.953 - 0.967 g/cm³ | [2][4][5] |
| Refractive Index | 1.44 | [5] |
| Flash Point | 114.2 °C | [5] |
Solubility Profile
While specific quantitative solubility data for Diethyl Ethyl(isoamyl)malonate is not extensively published, its structural characteristics as a moderately polar ester suggest a predictable solubility pattern. It is expected to be readily soluble in common organic solvents such as ethanol, acetone, chloroform, and diethyl ether, but will exhibit limited solubility in water.[6] This behavior is typical for esters of its molecular weight and functionality, where the hydrocarbon chains (ethyl and isoamyl groups) impart significant hydrophobic character.[6]
Synthesis and Chemical Reactivity
The synthesis of Diethyl Ethyl(isoamyl)malonate is a classic illustration of malonic ester chemistry, leveraging the acidity of the α-protons of a mono-substituted malonate precursor.
Synthetic Pathway
The primary route involves a two-step alkylation starting from diethyl malonate.
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First Alkylation (Isoamylation): Diethyl malonate is first deprotonated with a suitable base, typically sodium ethoxide, to form a resonance-stabilized enolate. This nucleophile is then reacted with an isoamyl halide (e.g., 1-bromo-3-methylbutane) to yield diethyl isoamylmalonate.[5]
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Second Alkylation (Ethylation): The resulting diethyl isoamylmalonate still possesses one acidic α-proton. A second deprotonation with sodium ethoxide, followed by reaction with an ethyl halide (e.g., ethyl bromide), furnishes the final product, Diethyl Ethyl(isoamyl)malonate.[2][5]
The causality behind this stepwise approach is control. Attempting a one-pot dialkylation with both alkyl halides present simultaneously would result in a statistical mixture of products, including diethyl diethylmalonate and diethyl diisoamylmalonate, complicating purification and reducing the yield of the desired asymmetric product.
Analytical Characterization
Unambiguous identification of Diethyl Ethyl(isoamyl)malonate relies on a combination of spectroscopic techniques. As a di-alkylated malonate, its spectra will have characteristic features that distinguish it from mono-alkylated precursors or other side products.[7]
Spectroscopic Signatures
| Technique | Expected Features | Rationale |
| ¹H NMR | Absence of a signal between 3.3-3.5 ppm. Quartet around 4.2 ppm and triplet around 1.2 ppm for ester ethyl groups. Complex multiplets for ethyl and isoamyl alkyl chains. | The key diagnostic feature is the absence of the α-proton signal, which would be present in mono-substituted malonates.[7] |
| ¹³C NMR | Quaternary carbon signal (α-carbon). Two distinct carbonyl carbon signals. Signals corresponding to the ethoxy, ethyl, and isoamyl groups. | The presence of the quaternary α-carbon is a definitive indicator of successful di-alkylation. |
| IR Spectroscopy | Strong C=O stretching absorption band(s) in the region of 1730-1760 cm⁻¹. C-H stretching bands just below 3000 cm⁻¹. | The carbonyl stretch is the most prominent feature of the ester functional groups.[7] |
| Mass Spectrometry (EI-MS) | Molecular ion peak ([M]⁺) confirming the molecular weight. Characteristic fragmentation patterns, such as the loss of an ethoxy group ([M-45]⁺) or an ethoxycarbonyl group ([M-73]⁺).[7] | Mass spectrometry provides direct evidence of the molecular weight and structural fragments.[7] |
Experimental Protocols: Purification
Post-synthesis, the crude product requires purification to remove unreacted starting materials, side products, and reagents. The choice of method depends on the scale of the reaction and the nature of the impurities.
Purification Workflow
A typical purification protocol involves an initial aqueous workup followed by distillation or chromatography.
-
Aqueous Workup: The reaction mixture is first treated with water to dissolve inorganic salts (e.g., NaBr). A wash with a mild base like saturated sodium bicarbonate solution can remove any unreacted acidic malonate precursors.[8] This must be done quickly and at low temperature to minimize hydrolysis of the desired ester product.[8] A final wash with brine removes residual water and base.[8]
-
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Final Purification:
-
Fractional Distillation: For large-scale purification where the product is thermally stable and has a boiling point sufficiently different from impurities, fractional distillation under vacuum is effective.[8]
-
Column Chromatography: For smaller scales or when boiling points are very close, silica gel column chromatography using a solvent system like hexanes/ethyl acetate provides excellent separation.[8]
-
Applications in Drug Development
Substituted malonic esters are foundational building blocks in the pharmaceutical industry. Diethyl Ethyl(isoamyl)malonate, specifically, serves as a key intermediate in the synthesis of certain barbiturate drugs.[2][5] For example, it is a precursor to amobarbital.[5] The ethyl and isoamyl groups are incorporated into the final drug structure, highlighting the importance of this specific intermediate for creating the desired molecular architecture and pharmacological profile.
Safety and Handling
As a laboratory chemical, Diethyl Ethyl(isoamyl)malonate must be handled with appropriate precautions.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-impermeable gloves, and tightly fitting safety goggles.[9]
-
Ventilation: Handle in a well-ventilated place, such as a chemical fume hood, to avoid breathing mists or vapors.[9]
-
First Aid:
-
Skin Contact: Take off contaminated clothing and wash the affected area with soap and plenty of water.[9]
-
Eye Contact: Rinse cautiously with pure water for at least 15 minutes and consult a doctor.[9]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[9]
-
Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.[9]
-
-
Firefighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.[9] Wear self-contained breathing apparatus if necessary.[9]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]
Always consult the most current Safety Data Sheet (SDS) before handling this chemical.
References
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ChemWhat. Diethyl ethyl(isoamyl)malonate CAS#: 77-24-7. [Link]
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Chemcd. diethyl ethyl(isoamyl)malonate ,77-24-7. [Link]
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PubChem. Propanedioic acid, ethyl(3-methylbutyl)-, diethyl ester. [Link]
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Wikipedia. Diethyl malonate. [Link]
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ChemBK. Ethyl(isoamyl)malonic acid diethyl ester. [Link]
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Solubility of Things. Diethyl ethylmalonate. [Link]
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